molecular formula C17H15Br B8492901 11-Bromomethyl-9,10-dihydro-9,10-ethanoanthracene

11-Bromomethyl-9,10-dihydro-9,10-ethanoanthracene

Cat. No. B8492901
M. Wt: 299.2 g/mol
InChI Key: GOMXVNXPGIXWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Bromomethyl-9,10-dihydro-9,10-ethanoanthracene is a useful research compound. Its molecular formula is C17H15Br and its molecular weight is 299.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 11-Bromomethyl-9,10-dihydro-9,10-ethanoanthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Bromomethyl-9,10-dihydro-9,10-ethanoanthracene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

11-Bromomethyl-9,10-dihydro-9,10-ethanoanthracene

Molecular Formula

C17H15Br

Molecular Weight

299.2 g/mol

IUPAC Name

15-(bromomethyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene

InChI

InChI=1S/C17H15Br/c18-10-11-9-16-12-5-1-3-7-14(12)17(11)15-8-4-2-6-13(15)16/h1-8,11,16-17H,9-10H2

InChI Key

GOMXVNXPGIXWJB-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9,10-Dihydro-9,10-ethanoanthracene-11-methanol (2 gm) was combined with triphenylphosphine dibromide (5.3 gm) in carbon tetrachloride (60 ml). The mixture was heated to reflux 1 hour, filtered, and the filtrate was concentrated on a rotary evaporator. The residue was boiled in n-heptane (75 ml), filtered hot, and the filtrate cooled. The white precipitate was filtered and air dried to provide the product (mp=103-106° C.).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

9,10-Dihydro-9,10-ethanoanthracene-11-methanol (1.2 gm), imidazole (0.7 gm) and chlorodiphenylphosphine (1.4 gm) were combined in toluene (80 ml) and treated dropwise with bromine (1.0 gm). The mixture was stirred 10 minutes, then extracted with 10% sodium hydroxide (50 ml) and water (50 ml). The toluene was removed on a rotary evaporator and the residue was dissolved in 1:1 methylene chloride/hexane and placed on a silica gel column. The column was eluted with 1:1 methylene chloride/hexane and the eluant removed on a rotary evaporator to give the product.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

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